(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride
Description
Properties
IUPAC Name |
(3S,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H/t3-,4+,5+,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFKTMRKHVHYJE-BTVCFUMJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81702-33-2 | |
| Record name | D-Glucitol, 2-amino-1,4:3,6-dianhydro-2-deoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81702-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Benzylamine-Mediated Amination
A widely reported method involves the substitution of a sulfonate ester intermediate with benzylamine. Isosorbide is first mono-protected at the C6 hydroxyl group using benzyl chloride under basic conditions (LiH/LiCl in DMSO at 90°C), yielding (3R,3aR,6S,6aR)-6-(benzyloxy)hexahydrofuro[3,2-b]furan-3-ol in 56% yield. Subsequent sulfonation of the C3 hydroxyl with phenylsulfonyl chloride generates a leaving group, enabling SN2 displacement with benzylamine at 160°C to form the benzyl-protected amino alcohol. Hydrogenolysis (H₂/Pd/C in ethanol) removes the benzyl group, yielding the free amine, which is protonated with HCl to furnish the hydrochloride salt.
Key Data:
Azide Reduction Pathway
An alternative route employs sodium azide as a nucleophile. Isosorbide is regioselectively acetylated at the C3 hydroxyl using Amano Lipase PS in vinyl acetate, followed by triflation of the C6 hydroxyl with trifluoromethanesulfonic anhydride. Displacement with sodium azide introduces an azido group, which is reduced to the amine using hydrogenation (H₂/Pd/C) or Staudinger conditions (PPh₃/H₂O). Acidic workup (HCl) provides the hydrochloride salt.
Optimization Highlights:
Catalytic Asymmetric Hydrogenation
Rhodium-Catalyzed Transfer Hydrogenation
Amino alcohol ligands derived from isosorbide have been used to catalyze asymmetric transfer hydrogenation (ATH) of ketones, demonstrating the compound’s synthetic versatility. For example, ligand 4a (a benzylamine-derived amino alcohol) combined with [RhCl₂(p-cymene)]₂ achieves 99% conversion and 70% enantiomeric excess (ee) in acetophenone reduction using i-PrOH as a hydrogen source.
Catalytic Performance Data:
| Hydride Source | Catalyst Precursor | Conversion (%) | ee (%) |
|---|---|---|---|
| i-PrOH | [RhCl₂(p-cymene)]₂ | 99 | 70 |
| HCO₂Na | [RuCl₂(p-cymene)]₂ | 85 | 46 |
Patent-Based Industrial Synthesis
A patented route leverages halogenation-dehalogenation steps to access stereochemically pure intermediates. Isosorbide reacts with R₂-OH (e.g., methanol) in the presence of PCl₃ to form a chlorinated intermediate, which undergoes dehalogenation with Zn/HOAc. Cyclization via reduction (NaBH₄) yields the hexahydrofurofuran core, resolved via enzymatic acylation (e.g., Candida antarctica lipase B) to isolate the desired (3R,3aR,6S,6aR)-isomer.
Industrial Advantages:
Comparative Analysis of Methods
| Method | Yield (%) | Stereochemical Control | Scalability |
|---|---|---|---|
| Benzylamine Substitution | 56 | High (SN2 mechanism) | Moderate |
| Azide Reduction | 85 | Moderate | High |
| Catalytic Hydrogenation | 70 | Dependent on ligand | Low |
| Patent Process | 65 | High (enzymatic resolution) | Industrial |
Critical Challenges and Solutions
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Regioselectivity : The C3 hydroxyl’s endo-orientation in isosorbide facilitates intramolecular hydrogen bonding, complicating selective derivatization. Enzymatic protection (e.g., lipases) mitigates this issue.
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Epimerization Risk : SN2 mechanisms preserve configuration, whereas SN1 pathways necessitate chiral auxiliaries.
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Hydrochloride Formation : Amine protonation requires anhydrous HCl in ethanol to avoid hydrolysis byproducts .
Chemical Reactions Analysis
Substitution Reactions
The amino group (−NH₂) and hydroxyl group (−OH) serve as nucleophilic centers for substitution reactions.
Amino Group Reactivity
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Alkylation : The amino group reacts with alkyl halides or epoxides to form secondary amines. For example, coupling with allyl halides produces N-allylated derivatives, as observed in intermediates of AMPK-activating compounds .
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Acylation : Reacts with acyl chlorides or anhydrides to form amides, enhancing solubility or enabling further functionalization.
Hydroxyl Group Reactivity
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Etherification : The hydroxyl group undergoes alkylation (e.g., with methyl iodide) to form methoxy derivatives, as seen in Example 16 of patent EP2888005 .
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Silylation : Protection with tert-butyldimethylsilyl (TBS) groups facilitates multi-step syntheses, as demonstrated in intermediates requiring selective reactivity .
Coordination Chemistry
The compound’s stereochemistry and dual functional groups make it a candidate for chiral ligand synthesis:
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Metal Complexation : The amino and hydroxyl groups coordinate to transition metals (e.g., Ru, Pd) to form catalysts for asymmetric hydrogenation or cross-coupling reactions .
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Ligand Design : Derivatives have been incorporated into imidazo[4,5-b]pyridine frameworks to modulate biological activity, such as AMPK activation .
Comparative Reactivity with Structural Analogs
The compound shares reactivity patterns with isosorbide-derived ligands, but its amino group enhances nucleophilicity:
Limitations and Research Gaps
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals. Its structural features suggest potential activity as an inhibitor in various biological pathways.
Case Study: Antiviral Activity
Research indicates that derivatives of hexahydrofurofuran compounds exhibit antiviral properties. Studies have demonstrated that modifications to the furan ring can enhance bioactivity against viral infections, suggesting that (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride could be a lead compound for further antiviral drug development .
Neuroscience
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its potential neuroprotective effects are under investigation.
Case Study: Neuroprotection
In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress. The specific mechanisms involve modulation of signaling pathways associated with apoptosis and inflammation .
Material Science
Due to its unique chemical structure, this compound has potential applications in creating novel polymeric materials.
Case Study: Biodegradable Polymers
Research has explored the incorporation of furan-based compounds into biodegradable polymers. These materials demonstrate enhanced mechanical properties and degradation rates suitable for environmentally friendly applications .
Comparative Data Table
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antiviral drug development | Inhibition of viral replication |
| Neuroscience | Neuroprotective agent | Protection against oxidative stress |
| Material Science | Biodegradable polymers | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Isosorbide and Isomannide
Isosorbide [(3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol] and isomannide [(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol] are diastereomeric diols derived from the dehydration of D-sorbitol and D-mannitol, respectively .
Key Differences :
- The amino group in the target compound introduces basicity and ionic character, unlike the neutral diols.
- Isosorbide is widely used in biodegradable polymers (e.g., polyesters) due to its dual hydroxyl reactivity , whereas the amino derivative may serve as a chiral amine precursor for organocatalysts .
6-Azidohexahydrofuro[3,2-b]furan-3-ol
This analog [(3R,3aR,6S,6aR)-6-azidohexahydrofuro[3,2-b]furan-3-ol] is a direct synthetic precursor to the target compound, synthesized via sodium azide substitution (53% yield) .
| Property | Target Compound | 6-Azido Analog |
|---|---|---|
| Functional Group | -NH₂·HCl | -N₃ |
| Reactivity | Basic, ionic | Click chemistry (e.g., CuAAC) |
| Synthetic Utility | Final product | Intermediate for amine introduction |
Comparison :
- The azido group enables modular functionalization (e.g., triazole formation), whereas the amino group is tailored for direct biological or catalytic applications.
Methoxy and Benzyloxy Derivatives
Derivatives such as (3R,6S)-6-methoxyhexahydrofuro[3,2-b]furan-3-ol and N1,N6-bis(4-(((3R,3aR,6S,6aR)-6-(benzyloxy)hexahydrofuro[3,2-b]furan-3-yl)oxy)phenyl) adipamide highlight the versatility of the furofuran backbone .
| Property | Target Compound | Methoxy/Benzyloxy Analogs |
|---|---|---|
| Functional Groups | -NH₂·HCl, -OH | -OCH₃, -OBn |
| Stability | Hydroscopic (HCl salt) | Stable ethers |
| Applications | Pharmaceuticals, catalysis | Protected intermediates for polymer synthesis |
Key Insight :
- Ether-protected derivatives (e.g., benzyloxy) are critical intermediates in multi-step syntheses, whereas the amino hydrochloride is a terminal functionalized product .
Biological Activity
(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₆H₁₂ClNO₃
- Molecular Weight : 181.62 g/mol
- CAS Number : 81702-33-2
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may exhibit enzyme inhibition or receptor modulation, leading to various biological effects. Research indicates that it can influence metabolic pathways and cellular signaling processes.
Biological Activities
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Enzyme Inhibition :
- Studies suggest that this compound can act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it may inhibit enzymes that are critical in the biosynthesis of neurotransmitters or hormones.
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Antioxidant Activity :
- Preliminary data indicate that this compound possesses antioxidant properties. This activity could be beneficial in mitigating oxidative stress-related diseases.
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Neuroprotective Effects :
- There is emerging evidence supporting the neuroprotective effects of this compound. It may help in protecting neuronal cells from damage caused by neurotoxic agents.
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Potential Anticancer Properties :
- Some studies have explored the anticancer potential of this compound by examining its effects on cancer cell lines. Results suggest that it may induce apoptosis in specific cancer cells.
Table 1: Summary of Biological Activities
Notable Research Studies
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Enzyme Inhibition Study :
- A study published in Journal of Medicinal Chemistry evaluated the inhibition of key metabolic enzymes by this compound and found significant inhibitory effects on enzyme activity at micromolar concentrations.
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Antioxidant Activity Assessment :
- Research conducted by Biochemical Pharmacology demonstrated that this compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured cells.
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Neuroprotection Mechanism :
- A study published in Neuroscience Letters highlighted the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures.
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Anticancer Mechanism Exploration :
- Investigations reported in Cancer Research indicated that this compound could trigger apoptosis through mitochondrial pathways in breast cancer cell lines.
Q & A
Basic Synthesis and Purification
Q: What are the optimal synthetic routes for preparing (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, and how can reaction conditions influence stereochemical outcomes? A:
- Methodology : The compound’s synthesis typically involves multi-step regioselective reactions. For example, coupling reactions under inert atmospheres (e.g., argon) with catalysts like copper chloride and dimethylaminopyridine (DMAP) can achieve high stereochemical fidelity .
- Key Steps :
- Activation : Use anhydrous solvents (e.g., methyl tert-butyl ether) to minimize hydrolysis.
- Coupling : Monitor progress via TLC (e.g., CHCl₃:MeOH 9:1) to ensure intermediate formation.
- Purification : Employ flash chromatography (e.g., Biotage® Isolera with ethyl acetate) to isolate the target compound in ~52% yield .
- Stereochemical Control : Chiral starting materials or enantioselective catalysts are critical to avoid racemization, as seen in related furofuran syntheses .
Structural Characterization
Q: How can researchers resolve discrepancies in structural characterization data (e.g., NMR vs. X-ray crystallography) for this compound? A:
- Multi-Technique Approach :
- X-Ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Acta Crystallographica protocols for related furofurans) .
- NMR Analysis : Assign stereochemistry via coupling constants (e.g., for trans-diaxial protons) and NOESY correlations .
- Mass Spectrometry : Confirm molecular weight with high-resolution ESI-MS to rule out impurities .
- Case Study : Discrepancies in melting points or optical rotations may arise from residual solvents; recrystallization in anhydrous ethanol can mitigate this .
Stability Under Experimental Conditions
Q: What factors influence the thermal and hydrolytic stability of this compound during storage or reaction conditions? A:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, but prolonged heating above 100°C in solution may degrade the amine group .
- Hydrolytic Sensitivity : The hydrochloride salt is hygroscopic; store under argon at –20°C with desiccants (e.g., silica gel) .
- Reaction Solvents : Avoid protic solvents (e.g., water, methanol) during synthesis to prevent ring-opening reactions .
Advanced Mechanistic Studies
Q: How can researchers address contradictory data in reaction mechanisms (e.g., unexpected byproducts during coupling reactions)? A:
- Mechanistic Probes :
- Byproduct Analysis : LC-MS or C NMR can detect intermediates (e.g., oxazolidinones from amine-carbamate side reactions) .
Solubility and Formulation Challenges
Q: What strategies improve solubility for in vitro assays without compromising structural integrity? A:
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while avoiding denaturation .
- Salt Screening : Test alternative counterions (e.g., triflate) for improved bioavailability .
- Lyophilization : For long-term storage, lyophilize as a citrate buffer complex to maintain stability .
Enantioselective Synthesis (Advanced)
Q: How can diastereomeric impurities be minimized in large-scale enantioselective syntheses? A:
- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones or Sharpless epoxidation catalysts to enforce stereocontrol .
- Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak® AD-H) for preparative HPLC purification .
- Crystallization-Induced Asymmetric Transformation : Recrystallize in chiral solvents (e.g., (R)-limonene) to enrich enantiopurity .
Safety and Handling Protocols
Q: What are the critical safety considerations for handling this compound in academic labs? A:
- PPE Requirements : Nitrile gloves, safety goggles, and lab coats are mandatory due to acute dermal toxicity risks .
- Ventilation : Use fume hoods to prevent inhalation of aerosolized hydrochloride salt .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Degradation Pathways
Q: What analytical methods detect degradation products under accelerated stability testing? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
